(1R,2R)-1-phenylcyclohexane-1,2-diol
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Overview
Description
(1R,2R)-1-phenylcyclohexane-1,2-diol is a chiral diol compound characterized by a cyclohexane ring substituted with a phenyl group and two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-phenylcyclohexane-1,2-diol typically involves the dihydroxylation of 1-phenylcyclohexene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) and a chiral ligand to achieve high enantioselectivity. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar dihydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable methods, such as using less toxic oxidants, is an area of ongoing research .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-phenylcyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield 1-phenylcyclohexane-1,2-dione, while reduction with NaBH4 can produce 1-phenylcyclohexane .
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-phenylcyclohexane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable in asymmetric synthesis and catalysis .
Biology and Medicine
Its diol functionality allows for further derivatization to produce compounds with desired biological activities .
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific stereochemical properties .
Mechanism of Action
The mechanism by which (1R,2R)-1-phenylcyclohexane-1,2-diol exerts its effects depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating specific interactions and reactions .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-phenylcyclohexane-1,2-diol: The enantiomer of (1R,2R)-1-phenylcyclohexane-1,2-diol, with similar chemical properties but different stereochemistry.
1,2-cyclohexanediol: A simpler diol without the phenyl group, used in various chemical applications.
1-phenyl-1,2-ethanediol: A structurally similar compound with a shorter carbon chain.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a cyclohexane ring and a phenyl group. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral building block in organic chemistry .
Biological Activity
(1R,2R)-1-phenylcyclohexane-1,2-diol is a chiral organic compound with significant biological activity attributed to its unique stereochemistry and functional groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and enzymology.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted at the 1 and 2 positions with hydroxyl groups and a phenyl group. Its molecular formula is C12H16O2, and it exhibits chirality due to the specific arrangement of its substituents.
Key Properties:
- Molecular Weight: 192.26 g/mol
- Solubility: Soluble in organic solvents like ethanol and ether; limited solubility in water.
- Melting Point: Varies based on purity; typically solid or colorless liquid.
The biological activity of this compound primarily involves:
- Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity and stability.
- π-π Interactions: The phenyl group can engage in π-π interactions with aromatic residues in proteins, modulating their functions.
- Chiral Auxiliary Role: It serves as a chiral auxiliary in asymmetric synthesis, stabilizing specific transition states during chemical reactions.
1. Enzyme-Catalyzed Reactions
This compound acts as a model substrate for studying stereoselective processes. Its interactions with enzymes have been shown to affect substrate binding affinities and catalytic efficiencies. This property is particularly valuable in drug design and development.
Case Study:
Research has demonstrated that this compound influences the activity of certain enzymes through steric effects and hydrogen bonding. For example, studies involving cytochrome P450 enzymes indicated that the diol could modulate enzyme activity by altering substrate orientation .
2. Chiral Recognition Processes
The compound has been utilized in studies of chiral recognition within crown ethers and other molecular systems. Its ability to form stable complexes with chiral selectors enhances its utility in asymmetric synthesis.
Comparative Analysis of Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
Compound | Structure Characteristics | Unique Features |
---|---|---|
This compound | Enantiomer of (1S,2S) | Different biological activities due to opposite stereochemistry |
1-Phenylcyclohexane-1,2-dione | Oxidized derivative | Exhibits different reactivity compared to the diol |
1-Phenylcyclohexanol | Contains only one hydroxyl group | Used in different synthetic contexts |
Future Perspectives
The potential applications of this compound in drug development are promising due to its capability to influence enzyme activity and serve as a chiral building block. Ongoing research is likely to explore its role in synthesizing novel pharmaceuticals and understanding enzyme mechanisms more deeply.
Properties
IUPAC Name |
(1R,2R)-1-phenylcyclohexane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNHEYDAIICUDL-VXGBXAGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]([C@@H](C1)O)(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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